N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE
Overview
Description
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE is a complex organic compound with a unique structure that combines a naphthalene sulfonamide group with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The piperidine moiety is introduced through a nucleophilic substitution reaction, where 1-methylpiperidine reacts with a suitable leaving group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the desired transformation, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
- 1-Methyl-4-piperidone
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Uniqueness
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE is unique due to its combination of a naphthalene sulfonamide core with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-25-14-12-22(13-15-25)28-21-9-6-18(7-10-21)17-24-29(26,27)23-11-8-19-4-2-3-5-20(19)16-23/h2-11,16,22,24H,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSZCKGKUZHLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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